4-Methyl-Ethinylestradiol

Übersicht

Beschreibung

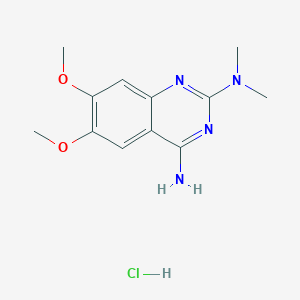

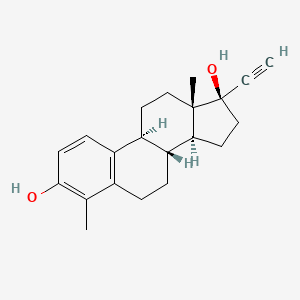

4-Methyl-ethinylestradiol is a chemical compound with the molecular formula C21H26O2 . Its molecular weight is 310.43 .

Synthesis Analysis

A high-purity ethinylestradiol synthesis method has been reported, which involves reacting potassium hydroxide powder with acetylene gas to obtain acetylene potassium, and then reacting estrone with the acetylene potassium to obtain ethinylestradiol . Another study discusses the synthesis and characterization of a molecularly imprinted polymer for ethinylestradiol .

Wissenschaftliche Forschungsanwendungen

Verbesserung der Bioverfügbarkeit

4-Methyl-Ethinylestradiol wird in der innovativen pharmazeutischen Entwicklung eingesetzt, um die Bioverfügbarkeit schlecht wasserlöslicher Arzneimittel zu verbessern {svg_1}. Dies wird durch die Festdispersionstechnologie (SD) unter Verwendung verschiedener Hilfsstoffe und Lösungsmittel erreicht {svg_2}. Das Hauptziel ist die Entwicklung und Charakterisierung einer stabilen SD, die this compound und pharmazeutische Hilfsstoffe enthält, um die Löslichkeit des Arzneimittels zu verbessern {svg_3}.

Hormontherapie

This compound ist die am häufigsten verwendete östrogene Komponente in oralen Kontrazeptiva und Hormonersatztherapien {svg_4}. Es ist ein kristallines weißes oder gelbliches Pulver, unlöslich in Wasser, aber löslich in Ethanol, Ether, Aceton, Dioxan und Chloroform {svg_5}.

Behandlung von Brustkrebs

Im Bereich der Onkologie wurde this compound zur Behandlung von Brustkrebs nach einer vorherigen langfristigen Östrogenentzugstherapie eingesetzt {svg_6}. Es hat vielversprechende Wirkungen bei diesen Patienten gezeigt {svg_7}.

Immunhistochemische Analyse

This compound wird in der immunhistochemischen Analyse von Brustkrebs verwendet {svg_8}. Die Behandlung reguliert den Östrogenrezeptor (ER) signifikant herunter und den Progesteronrezeptor (PgR) auf, während der nukleare und zytosolische Androgenrezeptor (AR) jeweils entgegengesetzt herunter- und aufreguliert wird {svg_9}.

Extraktion und Analyse von Verunreinigungen

Ein experimentelles Mischdesign wurde eingesetzt, um die Rückgewinnung von this compound, Levonorgestrel und 32 Verunreinigungen zu optimieren {svg_10}. Mischungen aus Acetonitril (0 bis 60%), Methanol (0 bis 60%) und Wasser (40 bis 80%) wurden verwendet, um die Analyten aus Proben zu extrahieren, die einer trockenen Wärmezersetzung ausgesetzt waren {svg_11}.

Entwicklung neuer pharmazeutischer Formulierungen

Ein wichtiger Schritt bei der Entwicklung neuer pharmazeutischer Formulierungen ist die Verbesserung der Auflösung und oralen Bioverfügbarkeit von schlecht wasserlöslichen Arzneimitteln {svg_12}. This compound wird in diesem Verfahren verwendet {svg_13}.

Wirkmechanismus

Target of Action

4-Methyl-ethinylestradiol is a synthetic derivative of the natural hormone estradiol . Its primary target is the estrogen receptor, which is found in various tissues throughout the body, including the breast, uterus, ovaries, and certain areas of the brain .

Mode of Action

This compound, like ethinylestradiol, binds to and activates the estrogen receptor . This interaction triggers a series of events leading to gene transcription and protein synthesis, resulting in the expression of estrogen-responsive genes . The compound’s ethinyl group at C17α makes it more resistant to metabolism, thereby increasing its potency compared to estradiol .

Biochemical Pathways

The compound affects several biochemical pathways. For instance, it is involved in the regulation of the menstrual cycle and reproduction . It also plays a role in bone density regulation . The compound is metabolized primarily in the liver via the cytochrome P450 enzyme system, specifically CYP3A4 . Metabolites include ethinylestradiol sulfate and others .

Pharmacokinetics

This compound, similar to ethinylestradiol, is orally bioactive . It has a bioavailability of 38–48% . The compound is primarily metabolized in the liver, and its elimination half-life ranges from 7 to 36 hours . It is excreted in feces (62%) and urine (38%) .

Result of Action

The activation of the estrogen receptor by this compound results in a wide range of effects. In females, it can regulate the menstrual cycle, maintain pregnancy, and influence secondary sexual characteristics . In males, it can cause feminization, including breast development . It is also used in hormonal contraception .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been detected in aquatic ecosystems, where it exhibits estrogenic activity and can have adverse effects on biota . Various treatment methods have been reported to reduce its levels in wastewater, thereby controlling its emissions into the environment .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the development of selective estrogen-receptor modulators (SERMs), selective estrogen-receptor downregulators (SERDs), phytoestrogens, and activators of non-genomic estrogen-like signaling (ANGELS) molecules as treatment . Additionally, the optimization of extraction procedures for compounds like ethinylestradiol could be a valuable area of study .

Biochemische Analyse

Biochemical Properties

4-Methyl-ethinylestradiol plays a significant role in biochemical reactions by interacting with estrogen receptors (ERs) in target tissues. It binds to both ERα and ERβ, initiating a cascade of transcriptional activities that regulate gene expression. The compound also interacts with sex hormone-binding globulin (SHBG), which modulates its bioavailability and distribution in the bloodstream . Additionally, this compound is metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates the compound, facilitating its excretion .

Cellular Effects

This compound exerts various effects on different cell types. In reproductive tissues, it promotes cell proliferation and differentiation, crucial for maintaining the menstrual cycle and pregnancy. It influences cell signaling pathways such as the MAPK/ERK pathway, enhancing cell survival and proliferation . In non-reproductive tissues, it modulates gene expression related to lipid metabolism, bone density, and cardiovascular health. The compound also affects cellular metabolism by altering glucose uptake and utilization, impacting overall energy homeostasis .

Molecular Mechanism

At the molecular level, this compound binds to estrogen receptors, forming a receptor-ligand complex that translocates to the nucleus. This complex binds to estrogen response elements (EREs) on DNA, recruiting coactivators and RNA polymerase II to initiate transcription . The compound can also inhibit or activate various enzymes, such as aromatase, which converts androgens to estrogens, thereby regulating estrogen levels in tissues . Additionally, it influences the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in gene expression and cellular function, including altered cell proliferation rates and metabolic activity .

Eigenschaften

IUPAC Name |

(8R,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(23)12-10-18-17-6-5-14-13(2)19(22)8-7-15(14)16(17)9-11-20(18,21)3/h1,7-8,16-18,22-23H,5-6,9-12H2,2-3H3/t16-,17-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUXDWYIPYRJJU-SACAXFFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1CCC3C2CCC4(C3CCC4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC2=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165953 | |

| Record name | 4-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155683-61-7 | |

| Record name | 19-Norpregna-1,3,5(10)-trien-20-yne-3,17-diol, 4-methyl-, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155683-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-ethinylestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-ethinylestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYL-ETHINYLESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12GK7503E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Benzyl-2-[2-[(2-hydroxyethyl)amino]ethoxy]acetamide](/img/structure/B601914.png)